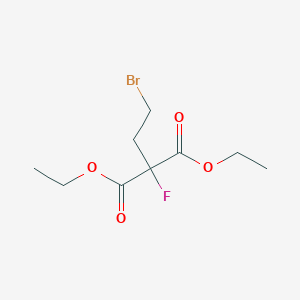
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% (TTE-TFMB) is an organic compound that is used as an intermediate in the synthesis of various organic compounds. It is a colorless liquid with a pungent odor and is highly volatile. TTE-TFMB is a relatively new compound, having only been developed in the past few decades. It has a wide range of applications in the synthesis of organic compounds and has been used in a variety of scientific applications.
Mecanismo De Acción
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% is a reactive compound and can react with a variety of other compounds to form new products. It can react with alkenes, aromatics, and other compounds to form new products. The reaction mechanism of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% involves the abstraction of a chlorine atom from the trichloroethyl group, followed by the addition of the trifluoromethoxy group to the resulting carbocation. The reaction is believed to proceed via a nucleophilic addition-elimination mechanism.
Biochemical and Physiological Effects
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has been shown to have a number of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and chemicals. Additionally, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to inhibit the activity of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. Additionally, it is a relatively safe compound and does not pose a significant health risk. However, it is a highly volatile compound and must be handled with care.
Direcciones Futuras
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has a wide range of potential applications and is a promising compound for further research. Potential future directions include the development of new synthesis methods for the production of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%, the development of new applications for 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%, and the exploration of new biochemical and physiological effects of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%. Additionally, further research could be conducted to explore the potential toxicity of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% and to evaluate the safety of its use in various applications.
Métodos De Síntesis
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% is synthesized via the reaction of trichloroethylene (TCE) with trifluoromethoxybenzene (TFMB). The reaction is catalyzed by a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction is carried out at a temperature of 60-90°C and a pressure of 0.1-1.0 MPa. The reaction produces a mixture of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% and other byproducts, which can be separated by distillation.
Aplicaciones Científicas De Investigación
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has been used in various scientific research applications, such as the synthesis of polymers and pharmaceuticals. It has also been used as a reagent in the synthesis of organic compounds. Additionally, it has been used in the preparation of catalysts for the production of polymers and in the synthesis of surfactants and other chemicals.
Propiedades
IUPAC Name |
1-(2,2,2-trichloroethyl)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3F3O/c10-8(11,12)5-6-3-1-2-4-7(6)16-9(13,14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZROSUHOXKELBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)

![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)







